molecular formula C17H10ClN3O3S B2898581 N'-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide CAS No. 851979-21-0

N'-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

Cat. No.: B2898581
CAS No.: 851979-21-0
M. Wt: 371.8
InChI Key: HUPDQYXWWNFDMI-UHFFFAOYSA-N
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Description

N’-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole moiety fused with a chromene structure, making it a compound of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide typically involves the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions to form 4-chlorobenzo[d]thiazole.

    Formation of the Chromene Moiety: The chromene structure can be synthesized by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the benzothiazole and chromene moieties through a hydrazide linkage. This is typically done by reacting the benzothiazole derivative with the chromene derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiproliferative activities.

    Industry: Could be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Another benzothiazole derivative with similar biological activities.

    N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: Compounds with anti-inflammatory properties.

Uniqueness

N’-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is unique due to its specific combination of a benzothiazole and chromene moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of N’-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O3S/c18-10-5-3-7-14-15(10)19-17(25-14)21-20-16(23)13-8-11(22)9-4-1-2-6-12(9)24-13/h1-8H,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPDQYXWWNFDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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